molecular formula C20H17N3O3S2 B5908299 2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate

2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate

Cat. No. B5908299
M. Wt: 411.5 g/mol
InChI Key: WQOGFXKGDQLONI-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate, also known as ACBC, is a chemical compound that has been extensively studied for its potential applications in scientific research. ACBC is a sulfonate derivative of hydrazide, which has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate is not fully understood. However, it is believed that 2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate exerts its effects by modulating the activity of various enzymes and receptors in the body. For example, 2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate has been shown to inhibit the activity of protein kinase C, an enzyme that plays a key role in cell signaling and proliferation. 2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate has also been shown to modulate the activity of various neurotransmitters, including dopamine and acetylcholine.
Biochemical and physiological effects
2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate has been shown to exhibit a range of biochemical and physiological effects. In addition to its anticancer and neuroprotective effects, 2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate has been shown to exhibit anti-inflammatory, antioxidant, and antimicrobial properties. 2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate has also been shown to modulate the activity of various ion channels, including calcium and potassium channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate in lab experiments is its high specificity and potency. 2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate has been shown to exhibit high selectivity for its target enzymes and receptors, making it a valuable tool for studying their structure and function. However, one of the limitations of using 2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate in lab experiments is its potential toxicity. 2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate. One area of research is the development of novel 2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate derivatives with improved specificity and potency. Another area of research is the application of 2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate in drug discovery and development. 2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate has been shown to exhibit promising anticancer and neuroprotective effects, making it a potential candidate for the development of new drugs. Finally, the study of the mechanism of action of 2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate and its interaction with various enzymes and receptors may provide valuable insights into the underlying mechanisms of various diseases and disorders.

Synthesis Methods

The synthesis of 2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate involves the reaction of 2-nitrobenzaldehyde with aniline, followed by the reduction of the resulting imine with sodium dithionite to obtain 2-(anilinocarbonothioyl)benzaldehyde. This intermediate is then reacted with hydrazine hydrate to obtain 2-(anilinocarbonothioyl)carbonohydrazonoyl)benzaldehyde. Finally, the compound is treated with benzenesulfonyl chloride to obtain 2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate.

Scientific Research Applications

2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and biochemistry. In cancer research, 2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, 2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate has been shown to enhance memory and learning by modulating the activity of neurotransmitters. In biochemistry, 2-[2-(anilinocarbonothioyl)carbonohydrazonoyl]phenyl benzenesulfonate has been used as a tool to study the structure and function of proteins.

properties

IUPAC Name

[2-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S2/c24-28(25,18-12-5-2-6-13-18)26-19-14-8-7-9-16(19)15-21-23-20(27)22-17-10-3-1-4-11-17/h1-15H,(H2,22,23,27)/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQOGFXKGDQLONI-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2OS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2OS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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